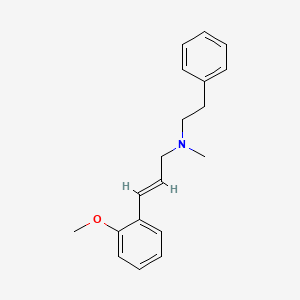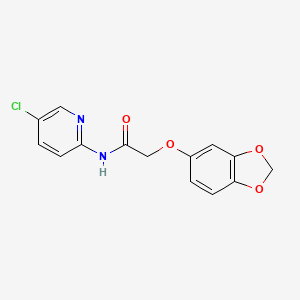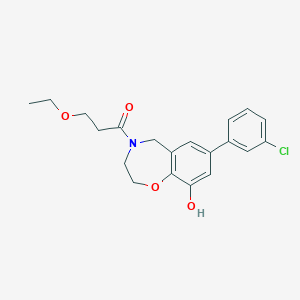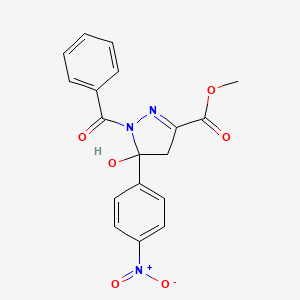
1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide, also known as MPP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPP belongs to the class of pyrazole compounds and has been shown to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide involves its binding to the CB2 receptor, which leads to the activation of various signaling pathways. The activation of CB2 receptors has been shown to have anti-inflammatory and immunomodulatory effects, making 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide a potential therapeutic agent for various inflammatory and autoimmune diseases.
Biochemical and Physiological Effects:
1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. In addition to its activation of CB2 receptors, 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of the enzyme FAAH, which is responsible for the breakdown of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which has been associated with various physiological effects, including analgesia and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide has several advantages for use in lab experiments. It is a highly selective agonist for the CB2 receptor, which allows for the specific activation of this receptor without affecting other receptors. 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide also has a long half-life, which allows for prolonged activation of the CB2 receptor. However, 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the use of 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide in scientific research. One potential application is in the development of therapeutics for inflammatory and autoimmune diseases. 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to have anti-inflammatory and immunomodulatory effects, which could be beneficial in the treatment of these diseases. Additionally, 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide could be used as a tool to study the role of CB2 receptors in various physiological processes, including inflammation, pain, and immune response. Further research is needed to fully understand the potential applications of 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide in scientific research.
Méthodes De Synthèse
The synthesis of 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with hydrochloric acid to obtain 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide. The synthesis of 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide has been extensively studied, and various modifications to the synthesis method have been proposed to improve the yield and purity of the final product.
Applications De Recherche Scientifique
1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to have potential applications in scientific research. One of the primary uses of 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide is as a selective agonist for the cannabinoid receptor CB2. CB2 receptors are primarily found in immune cells and have been implicated in various physiological processes, including inflammation and immune response. 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to activate CB2 receptors without affecting CB1 receptors, which are primarily found in the central nervous system and are associated with the psychoactive effects of cannabis.
Propriétés
IUPAC Name |
2-methyl-N-(2-methylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9-5-3-4-6-10(9)14-12(16)11-7-8-13-15(11)2/h3-8H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSKHUBFDVAOGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5440665.png)

![4,6-dimethyl-2-{[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]thio}quinazoline](/img/structure/B5440685.png)

![2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5440693.png)
![2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-[1-(3-methylpyridin-2-yl)propyl]acetamide](/img/structure/B5440710.png)

![2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N-isopropyl-N-methylacetamide](/img/structure/B5440719.png)
![N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide](/img/structure/B5440723.png)

![1-[3-(2-furyl)-2-propen-1-yl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5440741.png)
![N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}propanamide](/img/structure/B5440760.png)